![molecular formula C21H20BrN3OS B2694735 6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1113122-86-3](/img/structure/B2694735.png)
6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidine and pyridine rings, the introduction of the benzyl groups, and the formation of the thioether linkage. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrimidine and pyridine rings would likely result in these rings being planar. The benzyl groups and the thioether linkage would add complexity to the structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its molecular structure. The presence of the pyrimidine and pyridine rings could make it susceptible to reactions typical of aromatic compounds. The thioether linkage could potentially be cleaved under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-HIV-1 Activity
The compound's derivatives have been synthesized and evaluated for their antiviral properties, particularly against HIV-1. A study highlighted the synthesis of new derivatives containing various substituents at positions 5 and 6 of the pyrimidine ring, demonstrating virus-inhibiting properties against type 1 human immunodeficiency virus (HIV-1) in vitro. These derivatives suppress HIV-1 reproduction by significant percentages at specific concentrations, indicating their potential as antiviral agents (Novikov et al., 2004).
Antibacterial and Antifungal Applications
Another area of application involves the compound's antibacterial and antifungal activities. Derivatives of this compound have been synthesized and shown excellent in vitro antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and others. Additionally, they exhibit antifungal activity against species like Aspergillus flavus and Candida albicans, surpassing the efficacy of standard drugs in some cases (Maddila et al., 2016).
Catalytic Activity in Organic Synthesis
The structural motif of this compound has been explored for its catalytic activity in organic synthesis. Specifically, palladium complexes with tetrahydropyrimidin-2-ylidene ligands have shown moderate to high catalytic activities in the direct arylation of furans, thiophenes, and thiazoles with various aryl bromides. This illustrates the compound's utility in facilitating organic transformations, contributing to the synthesis of complex organic molecules (Karaca et al., 2015).
Antitumor Activity
Research has also demonstrated the potential of this compound's derivatives in cancer therapy. For instance, specific derivatives have shown potent antitumor activity against liver cancer (HEPG-2) and breast cancer (MCF-7) cell lines. This suggests a promising avenue for the development of new anticancer agents (Edrees & Farghaly, 2017).
Antioxidant Properties
The antioxidant properties of related pyrimidine derivatives have been investigated, highlighting their potential as corrosion inhibitors and in scavenging free radicals. This indicates their applicability in protecting materials from degradation and in pharmaceutical formulations to mitigate oxidative stress (Akbas et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-benzyl-2-[(3-bromophenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3OS/c22-17-8-4-7-16(11-17)14-27-21-23-19-9-10-25(13-18(19)20(26)24-21)12-15-5-2-1-3-6-15/h1-8,11H,9-10,12-14H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJHGYFHINTNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC3=CC(=CC=C3)Br)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

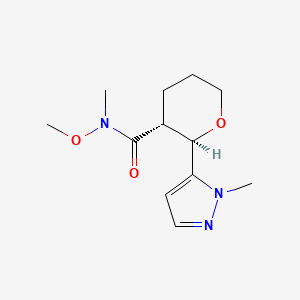
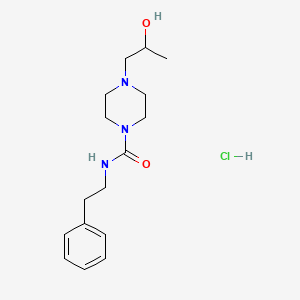
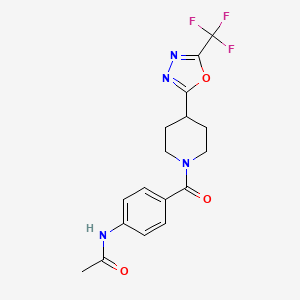
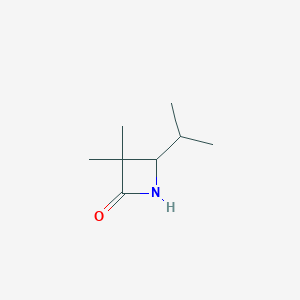
![1,3-Bis[(S)-1-(mesitylcarbonylaminomethyl)ethoxy]-2-iodobenzene](/img/structure/B2694662.png)
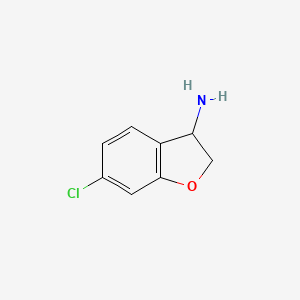
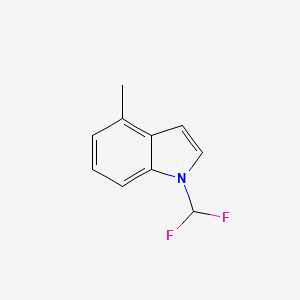
![4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2694667.png)
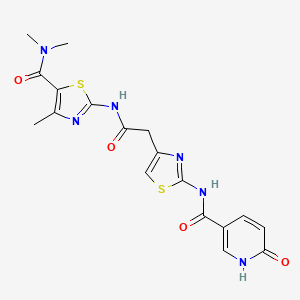
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-methyl-2-[(2-methylbenzoyl)amino]butanoate](/img/structure/B2694669.png)
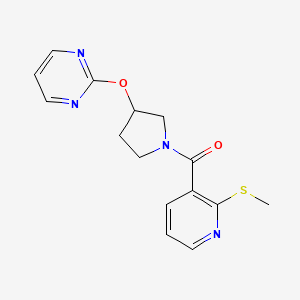
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2694672.png)
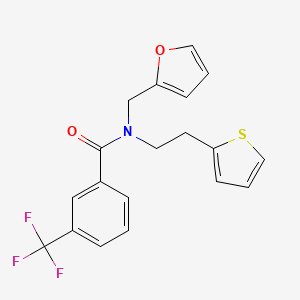
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide](/img/structure/B2694675.png)